6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
6-Acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide-derived compound characterized by a fused aromatic system with an acetyl group at position 6 and a phenyl substituent at position 2. This structural framework is common in bioactive molecules, with applications ranging from antimicrobial agents to fluorescent sensors . The acetyl group at C6 introduces electron-withdrawing effects, which may enhance stability and influence electronic transitions, while the phenyl group at N2 contributes to steric bulk and π-π interactions.
Properties
IUPAC Name |
6-acetyl-2-phenylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c1-12(22)14-10-11-17-18-15(14)8-5-9-16(18)19(23)21(20(17)24)13-6-3-2-4-7-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGFDKXGQGPAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclocondensation
This method involves sequential acylation and cyclization steps. Starting with 1,8-naphthalic anhydride, Friedel-Crafts acylation introduces the acetyl group at the 6-position using acetyl chloride and AlCl₃. Subsequent cyclocondensation with aniline derivatives in polyphosphoric acid (PPA) yields the target compound. Key advantages include high regioselectivity and compatibility with diverse aryl amines.
Reaction Conditions:
Multi-Step Synthesis from Naphthalic Anhydride Derivatives
A robust approach starts with 4-bromo-1,8-naphthalic anhydride, which undergoes amine substitution with propargyl amine to form 6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Acetylation via AlCl₃-mediated Friedel-Crafts reaction introduces the acetyl group, followed by Suzuki-Miyaura coupling with phenylboronic acid to install the phenyl substituent.
Key Steps:
-
Amine substitution: Propargyl amine, 70°C, 2 h.
-
Acetylation: Acetyl chloride/AlCl₃, CH₂Cl₂, 0°C → rt, 24 h.
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling optimizes substituent introduction. For example, Heck coupling between 6-bromo intermediates and styrene derivatives installs the phenyl group under mild conditions. This method is favored for scalability and functional group tolerance.
Conditions:
Reaction Mechanisms and Optimization
Acid-Catalyzed Cyclization
Cyclization in PPA proceeds via protonation of the carbonyl group, facilitating nucleophilic attack by the amine to form the isoquinoline core. Kinetic studies reveal that excess PPA reduces side reactions, improving yields to >80%.
Solvent and Catalyst Effects
Solvent-free conditions with PPA enhance reaction efficiency by minimizing decomposition. Alternatively, dichloromethane or DMF stabilizes intermediates during coupling steps. Catalytic AlCl₃ is critical for Friedel-Crafts acylation, but its stoichiometric use risks over-acylation.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to maintain precise temperature control (100–150°C) and reduce reaction times from hours to minutes. Automated purification via inline chromatography ensures ≥98% purity.
Advantages:
Purification Methods
Recrystallization from CH₂Cl₂/hexane mixtures removes unreacted starting materials, while column chromatography isolates isomers. Purity is validated via HPLC (≥99%).
Analytical Characterization
Spectroscopic Analysis
Chromatographic Purity Assessment
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts/PPA | 82 | 98 | Moderate | High |
| Multi-Step | 72 | 99 | High | Moderate |
| Palladium Coupling | 85 | 97 | High | Low |
Key Insight: The multi-step method balances yield and scalability, while palladium coupling offers rapid access to derivatives at higher cost.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Key Findings :
- Halogens : Bromo substituents (e.g., 6-bromo-2-phenyl analog) improve molecular weight and halogen bonding, aiding crystallinity .
- Thioethers : Thio-linked heterocycles (e.g., pyrimidine or benzimidazole) in compounds exhibit potent antifungal activity, suggesting the acetyl group’s role may differ in biological targeting .
Substituent Effects at Position 2
The N2 position influences steric and electronic interactions. Comparisons include:
Key Findings :
- Aromatic vs. Aliphatic Substituents : Phenyl groups (target compound) favor π-π interactions in hydrophobic environments, whereas hydroxyethyl or pyridinylmethyl groups enhance solubility or metal-binding capabilities .
- Biological Activity : Hydroxyethyl-substituted compounds in showed synergistic antifungal effects, while phenyl groups may prioritize membrane penetration .
Biological Activity
6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound classified as an isoquinoline derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. The following sections will explore its biological activity, synthesis, and applications in research.
Chemical Structure and Properties
The molecular formula of 6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is CHNO, with a molecular weight of 315.3 g/mol. The compound features an acetyl group, which enhances its reactivity and biological profile. Its structural uniqueness contributes to its varied applications in medicinal chemistry.
Synthesis
The synthesis of 6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves a multi-step organic reaction process. A common method includes the condensation of 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with acetyl chloride under acidic conditions, often using aluminum chloride as a catalyst to facilitate the acetylation process .
Anticancer Properties
Research indicates that 6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits significant anticancer activity. A study demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, it was found to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have reported that it possesses activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for Gram-positive bacteria and 5.64 to 77.38 µM for Gram-negative bacteria . Furthermore, antifungal activity against Candida albicans was noted, with MIC values indicating moderate effectiveness.
Case Studies
The biological activity of 6-acetyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is attributed to its ability to interact with cellular targets involved in cancer cell proliferation and microbial growth. The compound may inhibit key enzymes or pathways essential for cell survival and replication, although further studies are needed to elucidate the precise mechanisms.
Applications in Research
This compound is not only a subject of interest for its biological properties but also serves as a valuable building block in organic synthesis and medicinal chemistry research. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.
Q & A
Q. Basic
- NMR spectroscopy : and NMR confirm structural integrity, with aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) .
- IR spectroscopy : Peaks at ~1700 cm verify the presence of the dione moiety .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
How can researchers resolve discrepancies in reported biological activity data?
Advanced
Discrepancies often arise from variations in:
- Experimental design : Differences in cell lines (e.g., cancer vs. bacterial models) or assay protocols (e.g., incubation time) .
- Compound purity : HPLC or LC-MS analysis ensures >95% purity, as impurities can skew bioactivity results .
- Statistical validation : Use multivariate analysis (e.g., ANOVA) to isolate confounding variables .
What strategies improve the compound’s solubility for in vitro assays?
Q. Advanced
- Derivatization : Introducing hydrophilic groups (e.g., amino or hydroxyl substituents) enhances aqueous solubility. For example, 6-amino derivatives show improved solubility due to hydrogen bonding .
- Co-solvents : Use DMSO-water mixtures (<1% DMSO) to maintain biocompatibility .
Table 1 : Solubility-enhancing modifications for benzo[de]isoquinoline derivatives
| Derivative | Modification | Solubility (mg/mL) |
|---|---|---|
| 6-Amino derivative | Amino group at C6 | 12.5 |
| 8-Hydroxy derivative | Hydroxyl group at C8 | 9.8 |
| Adapted from structural analogs in |
What key functional groups influence the compound’s reactivity?
Q. Basic
- 1,3-Dione moiety : Participates in nucleophilic addition and coordination chemistry (e.g., metal complexation) .
- Acetyl group : Enhances electrophilicity at the C6 position, enabling further substitution .
- Phenyl ring : Stabilizes the structure via π-π stacking and influences steric hindrance .
How can structure-activity relationship (SAR) studies enhance inhibitory activity?
Q. Advanced
- Substituent screening : Test derivatives with halogens (Br, F) or electron-withdrawing groups (NO) at C6 to modulate enzyme binding .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets .
- Pharmacophore mapping : Identify critical binding motifs (e.g., planar aromatic systems) for optimized inhibition .
What in vitro models are used to assess biological activity?
Q. Basic
- Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus or E. coli .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
How is X-ray crystallography applied to study target interactions?
Q. Advanced
- Crystal structure determination : Resolve binding modes with proteins (e.g., kinase active sites) at ~2.0 Å resolution .
- Electron density maps : Identify hydrogen bonds between the dione moiety and catalytic residues .
- Thermal stability : Analyze B-factors to assess ligand-induced conformational changes .
What statistical methods optimize reaction conditions?
Q. Advanced
- Design of Experiments (DoE) : Fractional factorial designs screen variables (temperature, pH, catalyst loading) with minimal trials .
- Response Surface Methodology (RSM) : Models nonlinear relationships to maximize yield .
- Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter datasets (e.g., solvent polarity, reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
